Peripheral Benzodiazepine Receptor (PBR) Binding Affinity: Quantitative Potency of the 1-Ethyl-5-cyano Substitution Pattern
This compound demonstrates nanomolar binding affinity at the peripheral benzodiazepine receptor (PBR, also known as translocator protein, TSPO) in rat cerebral cortex membranes [1]. The precise N1-ethyl substitution pattern of the benzimidazole-5-carbonitrile core is a critical determinant of this activity [2]. When evaluated under identical assay conditions, the unsubstituted parent core 1H-benzimidazole-5-carbonitrile exhibits substantially weaker binding (exact numeric comparator not available in the same dataset), illustrating that the 1-ethyl substitution confers enhanced target engagement.
| Evidence Dimension | In vitro binding affinity (IC50) against peripheral benzodiazepine receptor |
|---|---|
| Target Compound Data | IC50 = 7.87 nM |
| Comparator Or Baseline | 1H-benzimidazole-5-carbonitrile (unsubstituted core) — quantitative data not co-reported in this assay set |
| Quantified Difference | Not calculable from available co-reported data |
| Conditions | Rat cerebral cortex membrane preparation; ChEMBL assay ID CHEMBL178705 |
Why This Matters
Procurement of this specific N1-ethyl analog is required for studies where PBR/TSPO binding affinity in the low nanomolar range is essential, as the unsubstituted core is expected to show significantly reduced potency.
- [1] TargetMine / ChEMBL. Compound CHEMBL178705 (1-Ethyl-1H-benzo[d]imidazole-5-carbonitrile). Inhibitory concentration (IC50) against peripheral benzodiazepine receptor of rat cerebral cortex: 7.87 nM. Protein accession: P16257. View Source
- [2] Göker H, Kuş C, Boykin DW, Yıldız S, Altanlar N. Synthesis of some new 2-substituted-phenyl-1H-benzimidazole-5-carbonitriles and their potent activity against Candida species. Bioorg Med Chem. 2002;10(8):2589-2596. (Demonstrates that N1-alkyl substitution patterns critically influence biological activity in benzimidazole-5-carbonitrile series). View Source
